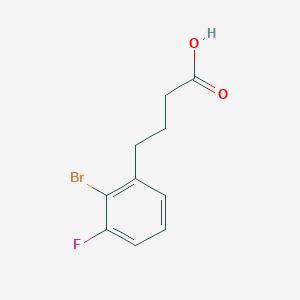
4-(2-Bromo-3-fluorophenyl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-3-fluorophenyl)butanoicacid is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of butanoic acid, featuring a bromine and fluorine atom attached to a phenyl ring
Preparation Methods
The synthesis of 4-(2-Bromo-3-fluorophenyl)butanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzene and butanoic acid.
Reaction Conditions: The bromination and fluorination reactions are carried out under controlled conditions to ensure the selective substitution of hydrogen atoms on the benzene ring.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-(2-Bromo-3-fluorophenyl)butanoicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Bromo-3-fluorophenyl)butanoicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Bromo-3-fluorophenyl)butanoicacid involves its interaction with molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, leading to various effects .
Comparison with Similar Compounds
4-(2-Bromo-3-fluorophenyl)butanoicacid can be compared with other similar compounds, such as:
4-(2-Bromo-3-chlorophenyl)butanoicacid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
4-(2-Bromo-3-methylphenyl)butanoicacid: The presence of a methyl group instead of a fluorine atom can lead to different chemical and biological properties.
4-(2-Bromo-3-nitrophenyl)butanoicacid:
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
4-(2-bromo-3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c11-10-7(3-1-5-8(10)12)4-2-6-9(13)14/h1,3,5H,2,4,6H2,(H,13,14) |
InChI Key |
JGZZDTBHFWFGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
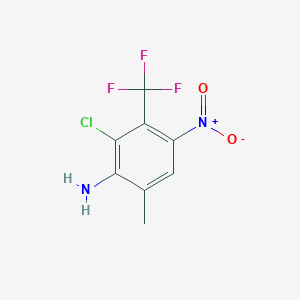
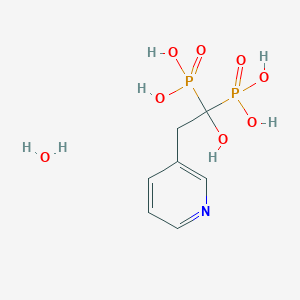
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
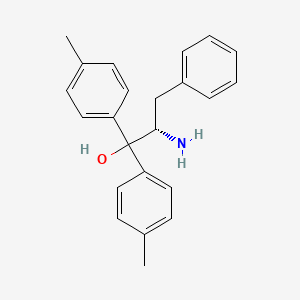
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
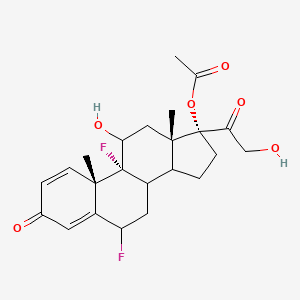
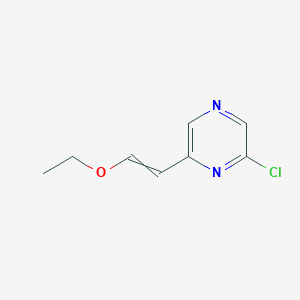
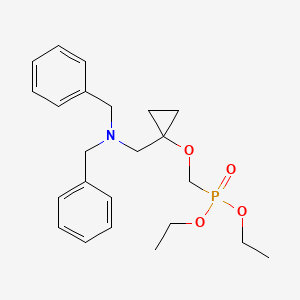
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)

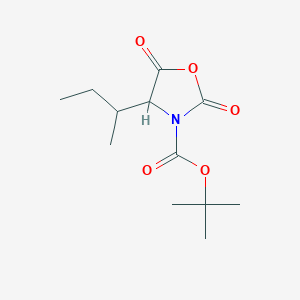
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
